molecular formula C7H3Cl2N3O3 B14261170 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-81-7

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B14261170
CAS No.: 168123-81-7
M. Wt: 248.02 g/mol
InChI Key: KUWRFPCMSULCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-b]pyrazine core, which is a fused ring system containing nitrogen atoms, and is substituted with chlorine and hydroxyl groups. Its distinct structure makes it an interesting subject for research in medicinal chemistry, materials science, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dichloropyridine with hydrazine hydrate can lead to the formation of the pyrazine ring, followed by oxidation to introduce the hydroxyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 6,7-dichloro-5-oxo-1H-pyrido[2,3-b]pyrazine-2,3-dione, while substitution of the chlorine atoms can yield various derivatives with different functional groups .

Scientific Research Applications

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects . The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

168123-81-7

Molecular Formula

C7H3Cl2N3O3

Molecular Weight

248.02 g/mol

IUPAC Name

6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H3Cl2N3O3/c8-2-1-3-5(12(15)4(2)9)11-7(14)6(13)10-3/h1,15H,(H,10,13)

InChI Key

KUWRFPCMSULCLS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=O)C(=O)N2)N(C(=C1Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.